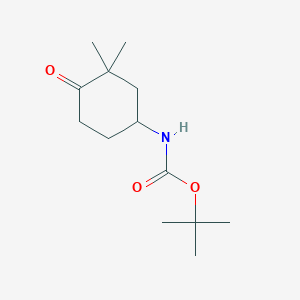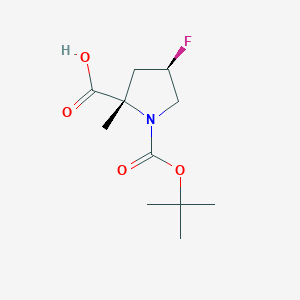![molecular formula C9H8 B8242078 1,3-Diethynylbicyclo[1.1.1]pentane](/img/structure/B8242078.png)
1,3-Diethynylbicyclo[1.1.1]pentane
Descripción general
Descripción
1,3-Diethynylbicyclo[1.1.1]pentane is a unique organic compound characterized by its rigid, rod-like structure. This compound is particularly valuable as a molecular building block for the synthesis of extended, rigid molecules. Its straightforward linear geometry allows it to be used as a nonconjugated alternative to more frequently used pi-conjugated, rod-like building blocks .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
1,3-Diethynylbicyclo[1.1.1]pentane can be synthesized through various methods. One common approach involves the reaction of 1,3-dibromobicyclo[1.1.1]pentane with lithium acetylides. This reaction typically requires the use of electrophiles such as trimethylsilyl chloride (TMSCl), carbon dioxide (CO2), and diphenylphosphine chloride (Ph2PCl) .
Industrial Production Methods
In industrial settings, the synthesis of this compound can be scaled up using flow chemistry techniques. For example, a general scalable reaction between alkyl iodides and propellane has been developed, which provides bicyclo[1.1.1]pentane iodides in milligram, gram, and even kilogram quantities. This reaction is performed in flow and requires only light, with no need for catalysts, initiators, or additives .
Análisis De Reacciones Químicas
Types of Reactions
1,3-Diethynylbicyclo[1.1.1]pentane undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into alkanes or other reduced forms.
Common Reagents and Conditions
Electrophiles: TMSCl, CO2, Ph2PCl
Cross-Coupling Reagents: Aryl or heteroaryl iodides or bromides
Umpolung Reagents: Dibromo and diiodo derivatives, tert-C-cuprates
Major Products
The major products formed from these reactions include extended, rigid rod-like molecules, molecular rotors, and artificial molecular-size machines .
Aplicaciones Científicas De Investigación
1,3-Diethynylbicyclo[1.1.1]pentane has a wide range of scientific research applications:
Chemistry: Used as a molecular building block for the synthesis of extended, rigid molecules.
Mecanismo De Acción
The mechanism of action of 1,3-Diethynylbicyclo[1.1.1]pentane involves its ability to act as a molecular building block. Its rigid, rod-like structure allows it to be incorporated into larger molecular frameworks, thereby imparting unique properties to the resulting compounds. The molecular targets and pathways involved depend on the specific application and the nature of the larger molecular structure into which it is incorporated .
Comparación Con Compuestos Similares
1,3-Diethynylbicyclo[1.1.1]pentane can be compared with other similar compounds, such as:
Bicyclo[1.1.1]pentane: Used as a bioisostere for internal alkynes, tert-butyl groups, and mono-substituted/1,4-disubstituted arenes.
Cubanes: Another class of rigid, three-dimensional molecular structures.
Higher Bicycloalkanes: Compounds with similar rigid, rod-like structures.
The uniqueness of this compound lies in its straightforward linear geometry and its ability to be used as a nonconjugated alternative to more frequently used pi-conjugated, rod-like building blocks .
Propiedades
IUPAC Name |
1,3-diethynylbicyclo[1.1.1]pentane | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8/c1-3-8-5-9(4-2,6-8)7-8/h1-2H,5-7H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BEQCUVAEIOKYBL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C#CC12CC(C1)(C2)C#C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
116.16 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![7-chloro-1H-pyrrolo[2,3-c]pyridine-3-carbonitrile](/img/structure/B8242003.png)

![(4-Fluoro-1H-pyrrolo[2,3-B]pyridin-5-YL)methanamine](/img/structure/B8242017.png)



![tert-butyl (1R,3s,5S)-3-cyano-9-azabicyclo[3.3.1]nonane-9-carboxylate](/img/structure/B8242054.png)
![Tert-butyl 3-(2-hydroxyethyl)-9-azabicyclo[3.3.1]nonane-9-carboxylate](/img/structure/B8242055.png)

![tert-butyl N-[(1R)-3-(bromomethyl)cyclopentyl]carbamate](/img/structure/B8242074.png)



